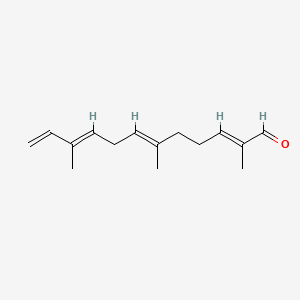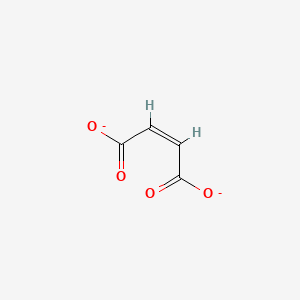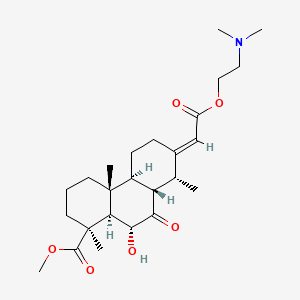
Dnp-digly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-digly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .
Applications De Recherche Scientifique
Dnp-digly has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.
Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.
Uniqueness
Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .
Propriétés
Numéro CAS |
56224-80-7 |
|---|---|
Formule moléculaire |
C10H10N4O8 |
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid |
InChI |
InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18) |
Clé InChI |
DGILLFYHHKXOSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
SMILES canonique |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
Synonymes |
dinitrophenyl-diglycine DNP-diGly N-2,4-dinitrophenyl (bis)glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)




![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)
